Conformational Restriction in Peptide Design: Dmt vs. Unsubstituted Tyrosine
Incorporation of 2,6-dimethyltyrosine (Dmt) into strategic positions of peptides imposes local side-chain constraints that substantially reduce the number of accessible side-chain conformers. This 'chi-constrained' effect is a direct consequence of the 2,6-dimethyl substitution on the phenolic ring and is not observed with unsubstituted tyrosine [1]. This reduction in conformational entropy is a primary driver for enhanced receptor binding affinity and selectivity observed in downstream assays.
| Evidence Dimension | Side-chain Conformational Freedom |
|---|---|
| Target Compound Data | Substantial reduction in side-chain conformers (qualitative descriptor) |
| Comparator Or Baseline | Unsubstituted Tyrosine |
| Quantified Difference | Not quantified, but described as a 'substantial reduction' |
| Conditions | Based on structural analysis and modeling |
Why This Matters
This conformational restriction is a prerequisite for achieving high receptor selectivity and potency, justifying the use of Dmt over standard tyrosine in advanced peptide design.
- [1] Anaspec. Fmoc-L-(2,6-di-Me)Tyr-OH (Catalog No. AS-63729-025). Product Information. View Source
